molecular formula C18H16ClN3O2 B12615079 N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine CAS No. 915774-24-2

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine

Cat. No.: B12615079
CAS No.: 915774-24-2
M. Wt: 341.8 g/mol
InChI Key: MLEOIVVWHHWZRH-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a methoxypyrimidinylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(2-methylphenoxy)aniline with 4-methoxypyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 20-30°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may act on mitochondrial electron transport chains, leading to the inhibition of ATP synthesis and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenyl group and a methoxypyrimidinylamine moiety sets it apart from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

915774-24-2

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[4-chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C18H16ClN3O2/c1-12-5-3-4-6-15(12)24-16-11-13(7-8-14(16)19)21-18-20-10-9-17(22-18)23-2/h3-11H,1-2H3,(H,20,21,22)

InChI Key

MLEOIVVWHHWZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC(=C2)NC3=NC=CC(=N3)OC)Cl

Origin of Product

United States

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